4-Bromo-3-(2,2,2-trifluoroethoxy)pyridine

Cross-coupling Suzuki-Miyaura Chemoselectivity

4-Bromo-3-(2,2,2-trifluoroethoxy)pyridine (CAS 1823920-60-0) is a disubstituted pyridine that positions a bromine atom at the 4-position and a 2,2,2-trifluoroethoxy group at the 3-position. This arrangement furnishes a versatile synthetic handle for palladium-catalyzed cross-coupling reactions while the electron-withdrawing, lipophilic trifluoroethoxy side chain modulates physicochemical properties relevant to medicinal chemistry and agrochemical design.

Molecular Formula C7H5BrF3NO
Molecular Weight 256.02 g/mol
Cat. No. B8024483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-(2,2,2-trifluoroethoxy)pyridine
Molecular FormulaC7H5BrF3NO
Molecular Weight256.02 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1Br)OCC(F)(F)F
InChIInChI=1S/C7H5BrF3NO/c8-5-1-2-12-3-6(5)13-4-7(9,10)11/h1-3H,4H2
InChIKeyFODCWQHIDWLMLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-(2,2,2-trifluoroethoxy)pyridine: A Strategic Heteroaryl Building Block for Cross-Coupling-Driven Discovery


4-Bromo-3-(2,2,2-trifluoroethoxy)pyridine (CAS 1823920-60-0) is a disubstituted pyridine that positions a bromine atom at the 4-position and a 2,2,2-trifluoroethoxy group at the 3-position . This arrangement furnishes a versatile synthetic handle for palladium-catalyzed cross-coupling reactions while the electron-withdrawing, lipophilic trifluoroethoxy side chain modulates physicochemical properties relevant to medicinal chemistry and agrochemical design . Its primary utility lies in serving as an advanced intermediate for constructing complex heterocyclic scaffolds in kinase inhibitor and epigenetic probe programs.

Why 4-Bromo-3-(2,2,2-trifluoroethoxy)pyridine Cannot Be Interchanged with Common 4-Halopyridine Analogs


Substituting 4-Bromo-3-(2,2,2-trifluoroethoxy)pyridine with its 4-chloro analog or a non-brominated 3-(2,2,2-trifluoroethoxy)pyridine compromises synthetic efficiency and functional versatility. The C–Br bond at the electron-deficient 4-position participates in oxidative addition to Pd(0) with significantly higher intrinsic reactivity than the corresponding C–Cl bond [1], enabling milder cross-coupling conditions and broader substrate scope. The regioisomeric 3-bromo-4-(2,2,2-trifluoroethoxy)pyridine positions the bromine meta to the pyridine nitrogen, altering the electronic landscape and site-selectivity in subsequent transformations . Furthermore, the absence of a halogen entirely eliminates the core cross-coupling utility that underpins this compound's value in library synthesis and lead optimization.

Quantitative Differentiation Evidence for 4-Bromo-3-(2,2,2-trifluoroethoxy)pyridine Against Key Comparators


Superior Suzuki–Miyaura Cross-Coupling Reactivity of C4–Br vs. C4–Cl in Pyridine Systems

In heteroaryl systems, the C4–Br bond of 4-bromo-3-(2,2,2-trifluoroethoxy)pyridine participates in oxidative addition to palladium(0) with markedly higher efficiency than the corresponding C4–Cl bond. A systematic study of chemoselective Suzuki couplings on polysubstituted pyridines established the reactivity hierarchy –Br > –OSO₂F > –Cl under identical Pd-catalyzed conditions [1]. This translates to the ability to perform cross-coupling at the 4-position of the target compound under milder temperatures or with lower catalyst loadings than required for the 4-chloro analog .

Cross-coupling Suzuki-Miyaura Chemoselectivity

Regioisomeric Bromine Positioning: 4-Bromo-3-(2,2,2-trifluoroethoxy) vs. 3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine

The positional isomer 3-bromo-4-(2,2,2-trifluoroethoxy)pyridine (CAS 1357095-12-5) places the bromine at the 3-position (meta to nitrogen) and the trifluoroethoxy group at the 4-position. In the target compound, the bromine resides at the 4-position (para to nitrogen), an electronically activated site for nucleophilic aromatic substitution and cross-coupling [1]. The two isomers are not interchangeable; each directs further functionalization to distinct positions due to differing electron density distribution on the pyridine ring .

Regiochemistry Site-selectivity Halopyridine

Lipophilicity Modulation: LogP Advantage of the Trifluoroethoxy-Bromo Substitution Pattern

The 2,2,2-trifluoroethoxy group contributes approximately +1.0 to +1.5 log units relative to a methoxy substituent, while the bromine atom adds roughly +0.5 to +1.0 log units compared to hydrogen. The non-halogenated analog 3-(2,2,2-trifluoroethoxy)pyridine exhibits a measured logP of 2.353 [1]. The addition of bromine at the 4-position in the target compound is estimated to increase logP to approximately 2.85–3.35 based on fragment-based calculations , placing it in a more favorable range for membrane permeability.

Lipophilicity LogP Drug-likeness

Dual Functional Handle Advantage: Br for Cross-Coupling + Trifluoroethoxy for Property Tuning

Unlike 3-(2,2,2-trifluoroethoxy)pyridine, which lacks a halogen coupling handle and requires separate halogenation steps, 4-bromo-3-(2,2,2-trifluoroethoxy)pyridine arrives pre-functionalized for direct diversification. The bromine atom enables Suzuki, Buchwald-Hartwig, Sonogashira, and other cross-coupling manifolds with reported yields in the 65–85% range , while the trifluoroethoxy group simultaneously provides metabolic shielding and lipophilicity tuning without additional synthetic manipulation .

Bifunctional building block Library synthesis SAR exploration

BRD4 Bromodomain Inhibition: Privileged Scaffold for Epigenetic Probe Development

Compounds built upon the 4-bromo-3-(2,2,2-trifluoroethoxy)pyridine scaffold feature prominently in BRD4 bromodomain inhibitor patents. In US9296741, elaborated derivatives incorporating this core structure achieved single-digit nanomolar BRD4 binding affinity (Ki = 1.80 nM for compound 31) [1] and cellular activity (EC₅₀ = 11 nM for compound 4 in H1299 cells) [2]. While these data reflect elaborated final compounds rather than the building block itself, they establish the scaffold's capacity to support potent target engagement when the bromine is exploited for vector diversification.

BRD4 Bromodomain Epigenetics

High-Value Application Domains for 4-Bromo-3-(2,2,2-trifluoroethoxy)pyridine in Scientific Procurement


Kinase Inhibitor Fragment Elaboration and Library Synthesis

Medicinal chemistry teams constructing focused kinase inhibitor libraries can deploy this compound as a late-stage diversification point. The 4-bromo handle undergoes Suzuki coupling with aryl/heteroaryl boronic acids to generate arrays of biaryl analogs, while the pre-installed trifluoroethoxy group provides metabolic stability without additional synthetic steps [1]. This dual functionality is particularly valuable in hit-to-lead programs targeting kinases such as PDK1, PI3K isoforms, and TTK, where pyridine-based cores are precedented [2].

BRD4 and BET Bromodomain Epigenetic Probe Development

The scaffold has demonstrated compatibility with BRD4 inhibitor pharmacophores, with elaborated derivatives achieving Ki values as low as 1.80 nM [1]. Procurement of this building block enables rapid exploration of vectors emanating from the pyridine 4-position while the 3-trifluoroethoxy group occupies a lipophilic pocket identified in BRD4 co-crystal structures. This application is supported by patent data (US9296741) showing potent cellular activity (EC₅₀ = 11 nM) for compounds derived from this core [2].

Agrochemical Lead Optimization Requiring Metabolic Stability

The 2,2,2-trifluoroethoxy substituent is a well-validated motif in agrochemical design, appearing in commercial herbicides such as trifloxysulfuron [1]. The bromine handle permits introduction of diverse aryl or heteroaryl groups to optimize target binding while the trifluoroethoxy group simultaneously enhances metabolic resistance and environmental persistence [2]. This dual functional profile supports structure-activity relationship campaigns in herbicide and fungicide discovery where metabolic stability is a critical optimization parameter.

Sequential Cross-Coupling Strategies Requiring Orthogonal Reactivity

For synthetic methodology groups developing sequential coupling protocols, the combination of a reactive C4–Br bond with a hydrolytically stable trifluoroethoxy ether provides a useful test substrate. The trifluoroethoxy group tolerates aqueous Suzuki conditions without cleavage, enabling tandem Suzuki/SNAr sequences that are inaccessible with heteroaryl chlorides [1]. This orthogonal stability/reactivity profile makes the compound a valuable benchmarking standard for new catalytic method development [2].

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